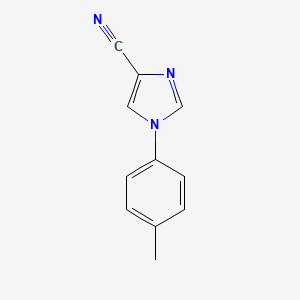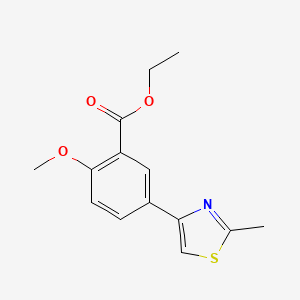
N-ethyl-5-iodopyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-5-iodopyrimidin-4-amine is a chemical compound with the molecular formula C6H8IN3 and a molecular weight of 249.05 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-iodopyrimidin-4-amine typically involves the reaction of 2-chloro-5-iodopyrimidine with 4-aminopyridine in the presence of a catalyst such as palladium on carbon or copper iodide . The reaction conditions often include a solvent like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-5-iodopyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
N-ethyl-5-iodopyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-ethyl-5-iodopyrimidin-4-amine is not well-documented. its structural similarity to pyrimidine nucleotides suggests that it may interact with biological molecules such as enzymes or receptors involved in nucleotide metabolism. The presence of the iodine atom may also influence its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-ethyl-5-iodopyrimidin-4-amine: Similar in structure but with a chlorine atom instead of a hydrogen atom at the 2-position.
5-Acetyl-4-aminopyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
N-ethyl-5-iodopyrimidin-4-amine is unique due to the presence of both an ethyl group and an iodine atom on the pyrimidine ring
Propriétés
Formule moléculaire |
C6H8IN3 |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
N-ethyl-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C6H8IN3/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |
Clé InChI |
YJJNVLWQRYUAKD-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=NC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)






![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)

![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)



![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)
